2-羟基-4-(甲磺酰基)苯甲酸

描述

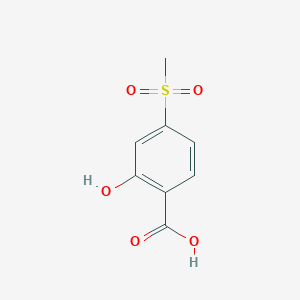

“2-Hydroxy-4-(methylsulfonyl)benzoic acid” is a chemical compound with the molecular formula C8H8O5S . It has an average mass of 216.211 Da and a monoisotopic mass of 216.009247 Da . It is a derivative of benzoic acid, which is known to have a pKa value of 3.48 and 8.36 in water and methanol at 25°C .

Molecular Structure Analysis

The molecular structure of “2-Hydroxy-4-(methylsulfonyl)benzoic acid” can be analyzed using its molecular formula C8H8O5S . The structure can also be viewed as a 2D Mol file or as a computed 3D SD file .Physical and Chemical Properties Analysis

“2-Hydroxy-4-(methylsulfonyl)benzoic acid” has an average mass of 216.211 Da and a monoisotopic mass of 216.009247 Da . It is a derivative of benzoic acid, which is known to have a pKa value of 3.48 and 8.36 in water and methanol at 25°C .科学研究应用

合成及化学性质

- 2-硝基-4-甲磺酰基苯甲酸是2-羟基-4-(甲磺酰基)苯甲酸的衍生物,其合成已通过空气-硝酸联合氧化完成,获得了显着的纯度和产率,展示了该化合物在优化生产条件下的工业应用潜力 (池龙旺,2013).

- 另一项研究从4-甲磺酰基甲苯合成了2-硝基-4-甲磺酰基苯甲酸,突出了该方法的简便性、低生产成本和高产品产率,强调了其经济可行性和简单的生产过程 (彭家斌,2010).

- 引入了一种从4-甲基苯磺酰氯合成4-(甲磺酰基)苯甲酸的新方法,显著降低了成本和环境影响,使其成为大规模生产高纯度和高产率的可持续选择 (尹海,2002).

生物学应用与分析

- 一项研究确定杂芳基磺酰胺为新的EP1受体选择性拮抗剂,其中具有甲磺酰基部分的化合物的类似物显示出优化的拮抗活性,一些在体内表现出活性,表明相关化合物具有治疗潜力 (A. Naganawa等,2006).

- 绘制了新型抗抑郁药Lu AA21004的代谢途径,揭示了各种代谢物的形成,包括4-羟基苯基代谢物、亚砜和苯甲酸衍生物,为该化合物的生物转化和对药物开发和治疗监测的潜在影响提供了见解 (Mette G. Hvenegaard等,2012).

电化学研究

- 研究了2-羟基-5-磺基苯偶氮苯甲酸的电化学还原,发现磺基取代基的位置和溶液的pH值显著影响这些化合物的电化学行为,为电化学应用和具有特定氧化还原性质的新型化合物的设计提供了宝贵的见解 (Z. Mandić, B. Nigović, B. Šimunić, 2004).

材料科学与聚合物应用

- 用苯甲酸及其衍生物掺杂聚苯胺的研究突出了这些化合物在改性聚合物的电学性能方面的潜力,这是开发导电材料和电子应用的重要见解 (C. A. Amarnath, S. Palaniappan, 2005).

作用机制

Mode of Action

It’s known that benzoic acid derivatives can have various interactions with their targets . More studies are required to elucidate the specific interactions of this compound with its targets.

Biochemical Pathways

2-Hydroxy-4-(methylsulfonyl)benzoic acid: is a type of hydroxybenzoic acid, which are the building blocks of most phenolic compounds in foods . The biosynthesis of hydroxybenzoic acids is important for understanding the biosynthesis of individual phenolic compounds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Hydroxy-4-(methylsulfonyl)benzoic acid . For instance, it’s known that benzoic acid derivatives can be harmful to aquatic life .

属性

IUPAC Name |

2-hydroxy-4-methylsulfonylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O5S/c1-14(12,13)5-2-3-6(8(10)11)7(9)4-5/h2-4,9H,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTKNITYRMQWUFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=C(C=C1)C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(3-Amino-4-bromopyrazol-1-yl)methyl]benzoic acid;hydrochloride](/img/structure/B2580813.png)

![2-{[1-(4,6-Dimethylpyrimidin-2-yl)piperidin-4-yl]methyl}-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one](/img/structure/B2580816.png)

![N-(4-chlorobenzyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2580817.png)

![7-[4-(Dimethylamino)benzoyl]-2-(4-methoxyphenyl)-3,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-4-one](/img/structure/B2580818.png)

![N-(2-hydroxyethyl)-N'-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}ethanediamide](/img/structure/B2580821.png)

![methyl 4-({[1-(oxolan-3-yl)piperidin-4-yl]methyl}sulfamoyl)benzoate](/img/structure/B2580822.png)

![4,7,8-Trimethyl-2-(2-methylprop-2-enyl)-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2580824.png)

![Methyl 3-[1-(4-chlorophenyl)-2,5-dioxoimidazolidin-4-yl]propanoate](/img/structure/B2580826.png)

![N-(2H-1,3-benzodioxol-5-yl)-2-{[1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B2580835.png)

![ETHYL 1-[7-CHLORO-3-(3-FLUOROPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]PIPERIDINE-3-CARBOXYLATE](/img/structure/B2580836.png)